molecular formula C20H25BrN4OS B299671 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B299671
M. Wt: 449.4 g/mol
InChI Key: IDFABWNHHWWLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB) signaling pathway, which plays a critical role in regulating cell survival, proliferation, and metabolism.

Mechanism of Action

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide works by selectively inhibiting the activity of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, which is a key regulator of cell survival, proliferation, and metabolism. 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide is activated by various growth factors and cytokines, and it phosphorylates downstream targets involved in cell survival, such as Bad and caspase-9. By inhibiting 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide activity, 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide induces apoptosis and inhibits cell growth.
Biochemical and Physiological Effects:
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of downstream targets of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, such as Bad and caspase-9, leading to apoptosis and inhibition of cell growth. Additionally, it has been shown to inhibit glucose uptake and glycogen synthesis in muscle cells, suggesting a potential role in diabetes treatment.

Advantages and Limitations for Lab Experiments

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, making it a useful tool for studying the 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide signaling pathway. Additionally, it has been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for further drug development. However, it has some limitations, including its relatively low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide. One potential direction is to further investigate its potential as a diabetes treatment, given its ability to inhibit glucose uptake and glycogen synthesis in muscle cells. Additionally, it could be used to study the role of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide in other cellular processes, such as autophagy and inflammation. Finally, it could be modified to improve its solubility and selectivity, potentially leading to the development of more potent and effective drugs.

Synthesis Methods

The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide involves several steps, including the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with 1,4-dibromobutane and piperidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide has been widely used in scientific research to study the 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide signaling pathway and its role in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been used to study the role of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide in insulin signaling, glucose metabolism, and lipid metabolism.

properties

Product Name

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

Molecular Formula

C20H25BrN4OS

Molecular Weight

449.4 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25BrN4OS/c21-16-6-4-15(5-7-16)17-14-27-19(23-17)24-12-8-20(9-13-24,18(22)26)25-10-2-1-3-11-25/h4-7,14H,1-3,8-13H2,(H2,22,26)

InChI Key

IDFABWNHHWWLSC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C(=O)N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C(=O)N

Origin of Product

United States

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